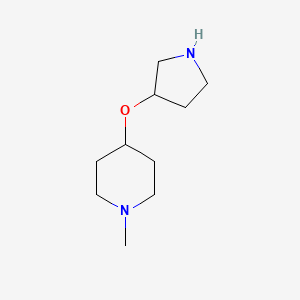
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III): is a coordination compound where iron is in the +3 oxidation state. This compound is of interest due to its potential applications in various fields such as catalysis, medicine, and materials science. The presence of both amino and carboxylate groups in the ligand structure allows for versatile coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) typically involves the reaction of iron(III) salts with the appropriate ligand under controlled conditions. One common method is:
Ligand Preparation: The ligand, 2-amino-4-carboxylatobenzoic acid, is prepared by nitration of 2-aminobenzoic acid followed by reduction and carboxylation.
Complex Formation: The ligand is then reacted with an iron(III) salt, such as iron(III) chloride, in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures (30-50°C) with constant stirring.
Isolation and Purification: The resulting complex is isolated by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pH, concentration) is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: Ligands coordinated to the iron center can be replaced by other ligands through substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of iron hydroxides and free ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Various ligands such as phosphines, amines, and carboxylates.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Formation of iron(IV) or iron(V) complexes.
Reduction: Formation of iron(II) complexes.
Substitution: New iron-ligand complexes with different properties.
Hydrolysis: Iron hydroxides and free 2-amino-4-carboxylatobenzoic acid.
科学研究应用
Chemistry
Catalysis: ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Material Science: The compound is explored for its potential in the synthesis of advanced materials with specific magnetic and electronic properties.
Biology and Medicine
Drug Development: The compound’s coordination chemistry is studied for designing new drugs with improved efficacy and reduced side effects.
Biochemical Studies: It is used as a model compound to study iron’s role in biological systems, including enzyme function and electron transport.
Industry
Environmental Applications: The compound is investigated for its potential in environmental remediation, such as the removal of pollutants from water.
Manufacturing: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) exerts its effects depends on its application:
Catalysis: The iron center facilitates electron transfer processes, enabling the activation of substrates and the formation of reaction intermediates.
Biological Systems: The compound can interact with biomolecules, influencing enzyme activity and cellular processes through coordination with active sites or metal ion transport mechanisms.
相似化合物的比较
Similar Compounds
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(II): Similar structure but with iron in the +2 oxidation state.
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)cobalt(III): Cobalt analog with similar coordination chemistry.
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)copper(II): Copper analog with distinct redox properties.
Uniqueness
Oxidation State: The +3 oxidation state of iron in ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) provides unique redox properties compared to its +2 counterparts.
Ligand Coordination: The presence of both amino and carboxylate groups in the ligand allows for versatile coordination modes and reactivity.
Applications: The compound’s specific properties make it suitable for a wide range of applications, from catalysis to biomedical research, distinguishing it from similar compounds.
属性
分子式 |
C8H6FeNO5 |
|---|---|
分子量 |
251.98 g/mol |
IUPAC 名称 |
2-aminoterephthalate;iron(3+);hydroxide |
InChI |
InChI=1S/C8H7NO4.Fe.H2O/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;;/h1-3H,9H2,(H,10,11)(H,12,13);;1H2/q;+3;/p-3 |
InChI 键 |
IOCNCYBKRUIJCA-UHFFFAOYSA-K |
规范 SMILES |
C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[OH-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)


![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)


![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)

![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11755304.png)
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)

![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11755322.png)

